molecular formula C7H12O B3379514 1-Acetyl-1-ethylcyclopropane CAS No. 16278-12-9

1-Acetyl-1-ethylcyclopropane

Cat. No. B3379514
CAS RN: 16278-12-9
M. Wt: 112.17 g/mol
InChI Key: VXBYIERHAQOMIY-UHFFFAOYSA-N
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Description

1-Acetyl-1-ethylcyclopropane is a derivative of cyclopropane, which is a cyclic hydrocarbon . Cyclopropane is the smallest cycloalkane and is characterized by a ring of carbon atoms . The carbon atoms in cyclopropane are single bonded to other atoms, making it a saturated hydrocarbon . The this compound molecule would therefore contain an acetyl group (CH3CO) and an ethyl group (C2H5) attached to the cyclopropane ring .


Synthesis Analysis

The synthesis of cyclopropane derivatives often involves the formation of a carbene and its addition to a double bond . This could potentially be a method for synthesizing this compound, although specific synthesis methods for this compound were not found in the available literature.

Scientific Research Applications

Application in Ethylene Perception and Plant Ripening

1-Acetyl-1-ethylcyclopropane is closely related to compounds like 1-methylcyclopropene (1-MCP), which have significant implications in the study of ethylene perception in plants. Research has demonstrated that 1-MCP, a blocker of ethylene perception, can profoundly affect the ripening and senescence of fruits and vegetables. It has been particularly influential in the apple industry, where its application has led to better maintenance of product quality during storage (Watkins, 2006). Additionally, the broader understanding of ethylene's role in plant physiology and developmental processes has been enhanced by studies involving 1-MCP and similar compounds (Blankenship & Dole, 2003).

Role in Ethylene-Independent Plant Signaling

Research has also explored the role of related compounds in ethylene-independent plant signaling. For example, 1-Aminocyclopropane-1-carboxylic acid (ACC), which is structurally similar to this compound, has been identified as a precursor to ethylene and is involved in various plant development processes independent of ethylene biosynthesis (Polko & Kieber, 2019). This finding opens new pathways for understanding plant growth regulation beyond the ethylene pathway.

Insights into Enzym

atic Activities and Metabolic PathwaysInvestigations into the enzymatic activities related to ethylene synthesis have been enhanced by the study of compounds similar to this compound. For example, the updated methodologies for analyzing metabolites and enzyme activities in the ethylene biosynthesis pathway have been developed using 1-Aminocyclopropane-1-carboxylic acid (ACC), a key compound in ethylene production (Bulens et al., 2011). This includes the measurement of ACC itself, which is crucial for understanding the nuances of ethylene biosynthesis and its impact on plant growth and development.

Impact on Postharvest Quality of Fruits and Vegetables

1-MCP, closely related to this compound, has been studied extensively for its impact on the postharvest quality of various fruits and vegetables. Its application as an ethylene action inhibitor can significantly extend the shelf life and maintain the quality of climacteric and non-climacteric fruits. This has implications for reducing waste and improving the economic value of agricultural produce (Li et al., 2016).

Ethylene Biosynthesis and Plant Stress Responses

Studies have also focused on the role of ACC and related compounds in plant stress responses. The understanding of ethylene biosynthesis, particularly the conversion of ACC to ethylene, is crucial in elucidating how plants respond to various biotic and abiotic stress factors. This knowledge is pivotal for developing strategies to enhance plant resilience and productivity under stress conditions (Zanetti et al., 2002).

Future Research and Agronomic Applications

Emerging research points towards a more complex role of ACC and related compounds, beyond just being precursors to ethylene. There is increasing evidence suggesting the potential of ACC as an ethylene-independent signal, which could have significant agronomic applications. This opens up new research avenues for understanding ACC transport and its broader implications in plant physiology and crop management (Vanderstraeten & Van Der Straeten, 2017).

Safety and Hazards

The safety data sheets of similar compounds suggest that precautions should be taken to avoid breathing vapors and contact with skin and eyes . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used .

properties

IUPAC Name

1-(1-ethylcyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-7(4-5-7)6(2)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBYIERHAQOMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557302
Record name 1-(1-Ethylcyclopropyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16278-12-9
Record name 1-(1-Ethylcyclopropyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Acetyl-1-ethylcyclopropane
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